molecular formula C17H14N2O2 B14787187 3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

Cat. No.: B14787187
M. Wt: 278.30 g/mol
InChI Key: SOIMMRSMZUCEAO-UHFFFAOYSA-N
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Description

3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

the use of microwave-assisted organic reactions and multicomponent reactions are promising due to their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These interactions lead to its diverse biological activities, including anticancer, antiviral, and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is unique due to its structural features and the diverse range of biological activities it exhibits. Unlike some of its analogs, it has shown potential in multiple therapeutic areas, making it a versatile compound for further research .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-11-19-14(9-10-15(20)21)16(18-17(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)

InChI Key

SOIMMRSMZUCEAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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